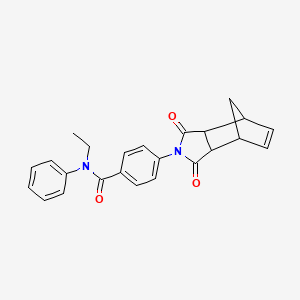![molecular formula C20H20IN3O2S2 B11094691 4-iodo-N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11094691.png)
4-iodo-N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ヨードアニリン: 4-ヨード-N-[(2Z)-3-メチル-4-[4-(ピロリジン-1-イルスルホニル)フェニル]-1,3-チアゾール-2(3H)-イリデン]アニリン ) は、分子式C₁₆H₁₈N₄O₂S₂I を持つ化学化合物です。その構造を分解してみましょう。
- アニリン コア (C₆H₅NH₂) は芳香族の骨格を提供します。
- ヨウ素 原子 (I) はベンゼン環に結合しています。
- チアゾール 環 (C₃H₃NS₂) はその複素環構造に寄与しています。
- ピロリジン 基 (C₄H₉N) はスルホニルブリッジを介して接続されています。
2. 製法
合成経路::アニリンのヨウ素化:
チアゾールの形成:
- 工業規模の生産では、通常バッチ式または連続式プロセスが用いられます。
- 正確な条件と触媒は、用いられる特定の方法によって異なります。
3. 化学反応解析
酸化: 4-ヨードアニリンは酸化されて4-ヨード-N-(2-メチル-4-ニトロフェニル)ベンゼンスルホンアミドを形成することができます。
還元: ニトロ基の還元は、4-アミノ-N-(2-メチル-4-ニトロフェニル)ベンゼンスルホンアミドを生成します。
置換: ヨウ素原子は他の求核剤(例:アミンやチオール)によって置換される可能性があります。
一般的な試薬: ヨウ素、還元剤(例:SnCl₂)、求核剤。
主な生成物: 特定の反応条件に基づいたさまざまな誘導体。
4. 科学研究への応用
化学: 新規有機分子の設計のためのビルディングブロックとして使用されます。
生物学: 潜在的な生物活性(例:酵素阻害、受容体結合)について調査されています。
医学: 創薬またはファーマコフォアとして応用がある可能性があります。
産業: 染料、医薬品、農薬の合成に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrolidinylsulfonylphenyl group, and finally, the iodophenyl group is added. Common reagents used in these reactions include thionyl chloride, iodine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(4-IODOPHENYL)-N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
N-(4-IODOPHENYL)-N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
作用機序
- 化合物の作用機序は、生物学的標的との特定の相互作用に依存します。
- その正確な作用機序を解明するためには、さらなる研究が必要です。
類似化合物との比較
類似化合物: 他のハロゲン化アニリン、チアゾール誘導体、スルホニル含有化合物。
独自性: ヨウ素、チアゾール、ピロリジンの部分の組み合わせが、この化合物を際立たせています。
特性
分子式 |
C20H20IN3O2S2 |
|---|---|
分子量 |
525.4 g/mol |
IUPAC名 |
N-(4-iodophenyl)-3-methyl-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H20IN3O2S2/c1-23-19(14-27-20(23)22-17-8-6-16(21)7-9-17)15-4-10-18(11-5-15)28(25,26)24-12-2-3-13-24/h4-11,14H,2-3,12-13H2,1H3 |
InChIキー |
KFYOESMGKDLIFJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CSC1=NC2=CC=C(C=C2)I)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11094608.png)

![6-Tert-butyl-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11094614.png)
![4-{[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11094619.png)
![4-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11094621.png)
![2-(2-chlorophenyl)-7-hydroxy-6',6'-dimethyl-2,3,5',6'-tetrahydro-1'H-spiro[chromene-4,4'-pyrimidine]-2'(3'H)-thione](/img/structure/B11094626.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11094633.png)
![2-{4-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}-N-phenylacetamide](/img/structure/B11094638.png)

![4-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B11094665.png)
![2,2'-(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide]](/img/structure/B11094673.png)
![1-methyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11094692.png)
![(5Z)-5-(thiophen-3-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11094697.png)
![2-(Dichloromethyl)-4,6-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B11094705.png)
